1-[2-(2-Chloroethyl)-4-methoxyphenyl]ethan-1-one
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Overview
Description
1-[2-(2-Chloroethyl)-4-methoxyphenyl]ethan-1-one is an organic compound with the molecular formula C11H13ClO2. This compound is characterized by the presence of a chloroethyl group and a methoxyphenyl group attached to an ethanone backbone. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Chloroethyl)-4-methoxyphenyl]ethan-1-one typically involves the reaction of 2-(2-chloroethyl)-4-methoxybenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-Chloroethyl)-4-methoxyphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(2-Chloroethyl)-4-methoxyphenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(2-Chloroethyl)-4-methoxyphenyl]ethan-1-one involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
2-(2-Chloroethoxy)ethanol: Shares the chloroethyl group but differs in the presence of an ethoxy group instead of a methoxyphenyl group.
2-Chloroethyl methyl ether: Similar in having a chloroethyl group but lacks the aromatic ring structure.
Uniqueness: 1-[2-(2-Chloroethyl)-4-methoxyphenyl]ethan-1-one is unique due to the combination of its chloroethyl and methoxyphenyl groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, chemical behavior, applications, and uniqueness compared to similar compounds
Properties
CAS No. |
960592-54-5 |
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Molecular Formula |
C11H13ClO2 |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
1-[2-(2-chloroethyl)-4-methoxyphenyl]ethanone |
InChI |
InChI=1S/C11H13ClO2/c1-8(13)11-4-3-10(14-2)7-9(11)5-6-12/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
KLNUNVYFJKNHBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)CCCl |
Origin of Product |
United States |
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